2-(methoxymethoxy)-4,6-dimethylbenzaldehyde
Overview
Description
2-(Methoxymethoxy)-4,6-dimethylbenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, featuring methoxymethoxy and dimethyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethoxy)-4,6-dimethylbenzaldehyde typically involves the protection of hydroxyl groups using methoxymethyl (MOM) protecting groups. One common method is the reaction of 4,6-dimethylbenzaldehyde with methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . This reaction forms the methoxymethoxy derivative by substituting the hydroxyl groups with methoxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethoxy group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acidic or basic conditions can facilitate the substitution of the methoxymethoxy group.
Major Products Formed
Oxidation: 2-(Methoxymethoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-(Methoxymethoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Methoxymethoxy)-4,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methoxymethoxy)-4,6-dimethylbenzaldehyde involves its interaction with various molecular targets. The methoxymethoxy group can act as a protecting group, allowing selective reactions at other sites on the molecule. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A glycol ether with similar solvent properties.
Methoxy(methoxymethoxy)methane: Used in electrophilic alkylation and nucleophilic allylation reactions.
2-Methoxyestradiol: An angiogenesis inhibitor with potential therapeutic applications.
Uniqueness
2-(Methoxymethoxy)-4,6-dimethylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Its methoxymethoxy group provides a versatile protecting group, making it valuable in synthetic organic chemistry.
Properties
IUPAC Name |
2-(methoxymethoxy)-4,6-dimethylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-4-9(2)10(6-12)11(5-8)14-7-13-3/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJIRCOIDRPMLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCOC)C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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